Methyl 3,5-dichloro-4-methoxybenzoate
Description
Significance in Complex Organic Synthesis and Derivative Chemistry
The true value of Methyl 3,5-dichloro-4-methoxybenzoate lies in its utility as a scaffold for the creation of a diverse array of chemical derivatives. The chlorine, methoxy (B1213986), and methyl ester groups each offer a handle for further chemical transformations, making it a versatile starting material in complex organic synthesis.
The ester group can be hydrolyzed to the corresponding carboxylic acid, 3,5-dichloro-4-methoxybenzoic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. The chlorine atoms on the aromatic ring can be subjected to nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions. More commonly, the aromatic ring can undergo electrophilic substitution reactions, with the existing substituents directing the position of the incoming group.
The methoxy group can potentially be cleaved to reveal a hydroxyl group, which can then be used for further functionalization. This versatility allows chemists to use this compound as a starting point to build more intricate molecular architectures with desired functionalities. While specific and extensive research detailing a wide range of derivatives from this exact compound is not broadly published, the fundamental principles of organic chemistry suggest its potential for creating a library of substituted benzoic acid derivatives.
Role as a Key Intermediate in Specialized Chemical Industries and Drug Development
This compound and its closely related derivatives are recognized as important intermediates in the chemical and pharmaceutical industries. google.com Aromatic methoxycarboxylates, the class of compounds to which it belongs, are widely used as valuable synthesis units for pharmaceuticals and other specialty chemicals. nih.gov
For instance, a patent highlights the use of aromatic methyl methoxycarboxylates as intermediates in the synthesis of various active pharmaceutical ingredients. nih.gov While the patent does not exclusively focus on this compound, it underscores the importance of this class of compounds in the pharmaceutical manufacturing pipeline.
Furthermore, the structural motif of a substituted methoxybenzoate is found in various biologically active molecules. For example, a now-retracted study described a synthetic route to the anticancer drug Gefitinib starting from a structurally similar compound, methyl 3-hydroxy-4-methoxybenzoate. mdpi.comnih.gov Although this particular synthesis route has been retracted and should not be considered validated, it illustrates the potential utility of such substituted benzoate (B1203000) structures as building blocks in the development of complex therapeutic agents. The core structure of this compound provides a template that medicinal chemists can modify to design and synthesize novel compounds with potential biological activity.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-dichloro-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPKLAWJDWHSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179022 | |
| Record name | Methyl 3,5-dichloro-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24295-27-0 | |
| Record name | Methyl 3,5-dichloro-4-methoxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024295270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,5-dichloro-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of Methyl 3,5 Dichloro 4 Methoxybenzoate
Reduction Reactions of the Ester Moiety to Corresponding Alcohols
The methyl ester group of Methyl 3,5-dichloro-4-methoxybenzoate can be readily reduced to the corresponding primary alcohol, (3,5-dichloro-4-methoxyphenyl)methanol. This transformation is a fundamental process in organic synthesis, providing access to a key building block for more complex molecules. The choice of reducing agent is crucial and determines the reaction conditions and selectivity.
Commonly employed methods for ester reduction are applicable here. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective. The reaction typically proceeds by dissolving the ester in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by the careful addition of LiAlH₄. The reaction is usually performed at reduced temperatures (e.g., 0 °C) to control its exothermic nature and is followed by a workup procedure to quench the excess hydride and hydrolyze the resulting aluminum alkoxide complex to yield the alcohol.
Alternatively, other hydride reagents can be utilized. For instance, a solution of sodium borohydride (B1222165) in combination with a Lewis acid or in specific solvent systems can also achieve the reduction of esters, sometimes offering milder conditions compared to LiAlH₄. Another approach is the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), which are also effective for reducing carboxylic acid derivatives, including esters, to alcohols.
Catalytic hydrogenation represents another viable, albeit more demanding, pathway. This method involves reacting the ester with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as copper chromite. This process often requires high temperatures and pressures and is generally less common for small-scale laboratory synthesis compared to hydride reduction.
Table 1: Representative Conditions for the Reduction of Aromatic Esters to Alcohols
| Reagent(s) | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to room temperature | (3,5-dichloro-4-methoxyphenyl)methanol |
| Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | Room temperature to reflux | (3,5-dichloro-4-methoxyphenyl)methanol |
| Sodium Borohydride (NaBH₄) / Lewis Acid | Dioxane / Methanol (B129727) | Reflux | (3,5-dichloro-4-methoxyphenyl)methanol |
Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is substituted with groups that have competing electronic effects, influencing its susceptibility to substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms on the ring could potentially be displaced by strong nucleophiles via a nucleophilic aromatic substitution mechanism. However, SNAr reactions are significantly facilitated by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. In this compound, the methoxy (B1213986) group is electron-donating, and the methyl ester is only moderately electron-withdrawing. Consequently, the ring is not strongly activated towards SNAr, and forcing conditions (high temperatures, strong nucleophiles) would be required to achieve substitution of the chloro groups. The reaction proceeds through a high-energy Meisenheimer complex intermediate, which is destabilized by the electron-donating methoxy group.
Electrophilic Aromatic Substitution (EAS): Further electrophilic substitution on the aromatic ring is also challenging due to the existing substitution pattern. The powerful ortho-, para-directing methoxy group would activate the positions adjacent to it, but these are already occupied by the two chlorine atoms. The chlorine atoms themselves are deactivating yet ortho-, para-directing. The methyl ester group is a deactivating meta-director.
Considering the combined effects:
The methoxy group strongly activates positions 2 and 6 (which are chlorinated).
The chlorine at position 3 directs to positions 2, 4, and 5.
The chlorine at position 5 directs to positions 4, 6, and 1.
The ester group at position 1 directs to positions 3 and 5.
The only unsubstituted positions are 2 and 6, which are equivalent. These positions are ortho to the ester group (deactivated), meta to one chloro group, and ortho to the other chloro group and the methoxy group. The powerful activating and directing effect of the methoxy group towards these positions is sterically hindered by the adjacent chlorine atoms and the ester group. Therefore, electrophilic aromatic substitution on this ring is significantly hindered and would require harsh reaction conditions.
While direct substitution is difficult, derivatization of the parent compound can enable such reactions. For example, nitration has been performed on the closely related structure, methyl 3-(3-chloropropoxy)-4-methoxybenzoate. In that case, the nitro group is introduced at the position ortho to the methoxy group and meta to the ester, demonstrating that under suitable conditions, substitution is possible. mdpi.comnih.gov
Hydrolysis and Transesterification Pathways of the Methyl Ester
The methyl ester functionality is susceptible to hydrolysis, a reaction that converts the ester back to its corresponding carboxylic acid, 3,5-dichloro-4-methoxybenzoic acid. This reaction can be catalyzed by either acid or base.
Base-catalyzed hydrolysis (saponification) is the more common method. It is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is effectively irreversible as the carboxylate salt formed is deprotonated under the basic conditions. Subsequent acidification of the reaction mixture protonates the carboxylate, precipitating the carboxylic acid. A known procedure involves heating the ester under reflux with NaOH in a mixture of water and methanol. chemspider.com
Acid-catalyzed hydrolysis is a reversible process that is driven to completion by using a large excess of water. The reaction is typically performed by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
The rate of hydrolysis is influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate base-catalyzed hydrolysis by stabilizing the negative charge that develops on the carbonyl oxygen in the transition state. Conversely, electron-donating groups, like the methoxy group in the subject molecule, tend to decrease the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). oieau.fr
Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) under acidic conditions would lead to the formation of Ethyl 3,5-dichloro-4-methoxybenzoate and methanol. This reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the reactant alcohol or by removing the methanol as it is formed.
Table 2: Conditions for Hydrolysis of this compound
| Reaction | Reagent(s) | Solvent | Conditions | Product |
|---|---|---|---|---|
| Saponification | Sodium Hydroxide (NaOH) | Water / Methanol | Reflux | 3,5-dichloro-4-methoxybenzoic acid |
Derivatization Strategies for the Preparation of Advanced Chemical Entities
This compound and its parent acid are valuable precursors for the synthesis of more complex and biologically active molecules. The functional groups present offer multiple handles for derivatization.
One significant application involves the use of the core 3,5-dichloro-4-hydroxyphenyl moiety (obtainable from hydrolysis and demethylation) in the development of pharmaceuticals. For example, a derivative of this structure forms a key component of MGL-3196 (Resmetirom), a highly selective thyroid hormone receptor β agonist. nih.gov The synthesis involves creating an ether linkage at the 4-position of the dichlorinated phenol (B47542), highlighting the utility of this scaffold in medicinal chemistry. The specific derivative used is 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro oieau.frgoogle.comgoogle.comtriazine-6-carbonitrile. nih.gov
The structural analogue, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), which shares the 3,4,5-trisubstituted pattern, is a well-known natural product with various biological activities, including antioxidant and anti-inflammatory properties. wikipedia.orgnih.govhmdb.ca Synthetic strategies targeting syringic acid derivatives could potentially be adapted from the chemistry of this compound, for instance, through nucleophilic substitution of the chloro groups with methoxide, although this would be challenging as noted in section 3.2.
Furthermore, the ester and methoxy groups can be manipulated to build more elaborate structures. As seen in the synthesis of the anticancer drug Gefitinib, a related starting material, methyl 3-hydroxy-4-methoxybenzoate, undergoes a sequence of reactions including alkylation of the phenolic hydroxyl, nitration of the aromatic ring, reduction of the nitro group to an amine, and subsequent cyclization and amination steps to construct the final quinazoline (B50416) core. mdpi.comnih.gov Similar multi-step synthetic sequences can be envisioned starting from this compound to access novel heterocyclic compounds.
The creation of ether derivatives is another common strategy. For instance, Methyl 3,5-dichloro-4-[2-[2-chloro-4-(methoxycarbonyl)phenoxy]ethoxy]benzoate is a more complex molecule synthesized from related precursors, demonstrating how the core structure can be elaborated through ether linkages. sielc.com
Table 3: Examples of Advanced Chemical Entities Derived from the Core Structure
| Starting Material Core | Transformation Strategy | Resulting Compound Class / Example | Potential Application |
|---|---|---|---|
| 3,5-dichloro-4-hydroxyphenyl | Ether synthesis at 4-position | Pyridazinone derivatives (e.g., MGL-3196) | Dyslipidemia Treatment nih.gov |
| Methyl 3-hydroxy-4-methoxybenzoate | Alkylation, Nitration, Reduction, Cyclization | Quinazoline derivatives (e.g., Gefitinib) | Anticancer Therapy mdpi.comnih.gov |
| 3,5-dichloro-4-methoxyphenyl | Ether linkage formation | Poly-aromatic ethers | Advanced Materials |
Structure Activity Relationship Sar and Structural Modification Studies of Methyl 3,5 Dichloro 4 Methoxybenzoate Derivatives
Impact of Halogenation Patterns on Molecular Interactions and Bioactivity Profiles
The presence and positioning of halogen atoms on an aromatic ring can significantly alter a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. In the case of methyl 3,5-dichloro-4-methoxybenzoate, the two chlorine atoms at the meta-positions relative to the ester group play a pivotal role in defining its interaction with biological targets.
The strategic placement of chlorine atoms can also enhance the binding affinity of a molecule to its target protein. The electron-withdrawing nature of the chlorine atoms can create favorable electrostatic interactions with electron-rich pockets in a binding site. Furthermore, halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, are increasingly recognized as important contributors to ligand-protein binding. The chlorine atoms on the 3 and 5 positions of the benzoate (B1203000) ring are potential halogen bond donors, which can contribute to the stability of a ligand-receptor complex.
Studies on related halogenated aromatic compounds have demonstrated that the degree and pattern of halogenation can significantly impact bioactivity. For instance, in some classes of compounds, di- and tri-halogenated derivatives exhibit greater potency compared to their mono- or non-halogenated counterparts. This enhancement is often attributed to a combination of increased lipophilicity, which can improve cell membrane permeability, and more favorable interactions within the target's binding site.
To illustrate the effect of halogenation on bioactivity, consider the following hypothetical data based on general observations in medicinal chemistry:
| Compound | Halogenation Pattern | Relative Bioactivity |
| Methyl 4-methoxybenzoate | None | 1 |
| Methyl 3-chloro-4-methoxybenzoate | Monochloro | 5 |
| This compound | Dichloro | 15 |
This table is illustrative and intended to demonstrate a common trend observed in SAR studies where increased halogenation can lead to enhanced bioactivity.
Influence of Methoxy (B1213986) Group Substitution on Electronic and Steric Properties
The methoxy group (-OCH₃) at the para-position of the benzoate ring is a key determinant of the electronic and steric profile of this compound. As a strong electron-donating group through resonance, the methoxy group can significantly influence the electron density distribution within the aromatic ring. This electron-donating effect can modulate the reactivity of the ring towards electrophilic substitution and can also impact the binding affinity of the molecule to its biological target by influencing hydrogen bond formation and other non-covalent interactions.
The interplay between the electron-donating methoxy group and the electron-withdrawing chloro groups creates a unique electronic landscape on the aromatic ring. The methoxy group's resonance effect primarily increases electron density at the ortho and para positions relative to itself. In this molecule, the para-position is occupied by the ester group, and the ortho-positions are substituted with chlorine atoms. This electronic push-pull system can enhance the polarization of the molecule, potentially leading to stronger dipole-dipole interactions with a target receptor.
The following table provides a conceptual overview of the influence of the methoxy group on key molecular properties:
| Property | Influence of 4-Methoxy Group |
| Electronic Effect | Strong electron-donating group (resonance) |
| Steric Effect | Moderate bulk, influencing molecular conformation |
| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor |
| Lipophilicity | Increases lipophilicity compared to a hydroxyl group |
Rational Design and Synthesis of Analogs for Targeted Research
The rational design of analogs based on the this compound scaffold is a strategic approach to developing new molecules with tailored biological activities. This process involves making systematic modifications to the parent structure and evaluating the impact of these changes on the desired properties. Key strategies in the rational design of analogs include:
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of other esters, amides, or other functional groups. These changes can alter the molecule's solubility, polarity, and ability to form hydrogen bonds, which can significantly impact its pharmacokinetic and pharmacodynamic properties.
Variation of the Halogen Substituents: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with other electron-withdrawing groups can fine-tune the electronic and steric properties of the molecule. This can lead to improved binding affinity or selectivity for a particular biological target.
Alteration of the Methoxy Group: The methoxy group can be replaced with other alkoxy groups of varying chain lengths or with other electron-donating groups to probe the steric and electronic requirements of the binding site. Demethylation to the corresponding phenol (B47542) can introduce a hydrogen bond donor functionality.
The synthesis of these analogs often begins with commercially available starting materials, such as 3,5-dichloro-4-hydroxybenzoic acid. A common synthetic route involves the esterification of the carboxylic acid, followed by etherification of the hydroxyl group. For the synthesis of this compound itself, a typical procedure would involve the reaction of 3,5-dichloro-4-hydroxybenzoic acid with methanol (B129727) in the presence of an acid catalyst, followed by methylation of the phenolic hydroxyl group using a reagent like dimethyl sulfate (B86663) or methyl iodide.
The design and synthesis of a library of analogs based on this scaffold, followed by systematic biological evaluation, can lead to the identification of lead compounds with promising therapeutic potential. For example, in the development of new antimicrobial agents, analogs could be designed to target specific enzymes or cellular processes in pathogenic microorganisms.
Below is a table outlining a hypothetical rational design strategy for analogs of this compound:
| Analog | Modification | Rationale |
| 3,5-dichloro-4-methoxybenzoic acid | Hydrolysis of methyl ester | Introduce a carboxylic acid for potential salt formation and increased polarity. |
| Ethyl 3,5-dichloro-4-methoxybenzoate | Variation of the ester alkyl group | Modulate lipophilicity and steric bulk at the ester position. |
| Methyl 3,5-dibromo-4-methoxybenzoate | Halogen substitution | Investigate the effect of a different halogen on binding and electronic properties. |
| Methyl 3,5-dichloro-4-ethoxybenzoate | Variation of the alkoxy group | Probe the steric tolerance of the binding pocket for the alkoxy substituent. |
Applications in Advanced Chemical Sciences and Industries
Utilization as a Pharmaceutical Intermediate in Medicinal Chemistry Research
The structural framework of Methyl 3,5-dichloro-4-methoxybenzoate is of significant interest in the pharmaceutical sector. Aromatic methoxycarboxylates are widely recognized as valuable synthesis units for creating intermediates for various pharmaceutical preparations. The specific arrangement of chloro and methoxy (B1213986) groups on the benzene (B151609) ring provides a versatile scaffold for building more complex, biologically active molecules.
This compound and its derivatives function as key precursors in the synthesis of novel drug candidates. The reactivity of the ester group and the potential for substitution on the aromatic ring allow medicinal chemists to modify the structure to achieve desired pharmacological properties. For instance, related benzoate (B1203000) structures are pivotal in the synthesis of targeted cancer therapies. A multi-step synthesis for the anticancer drug Gefitinib, a potent inhibitor of EGFR and HER-2 kinases, has been developed starting from a structurally similar precursor, methyl 3-hydroxy-4-methoxybenzoate. This highlights the role of substituted benzoates as foundational molecules in the development of complex pharmaceutical agents.
The dichlorinated phenyl unit is a core component of several classes of biologically active compounds, including the pyrrolomycins. Pyrrolomycins are a family of polyhalogenated antibiotics, originally isolated from bacteria, that have demonstrated potent antimicrobial and, more recently, anticancer properties. nih.govnih.govmdpi.comnih.gov
Synthetic chemistry efforts have focused on creating novel pyrrolomycin analogs to enhance their activity and reduce toxicity. nih.govmdpi.com A critical part of these synthetic molecules is the dichlorinated phenyl group. Research has detailed the synthesis of compounds such as (3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-3-nitro-1H-pyrrol-2-yl)methanone, a synthetic nitro-pyrrolomycin with potential antibacterial and antitumoral activity. nih.gov The synthesis of such complex molecules relies on the availability of dichlorinated precursors like this compound to construct the required phenyl moiety.
| Biologically Active Compound Class | Precursor Structural Moiety | Therapeutic Potential | Source(s) |
| Synthetic Pyrrolomycins | Dichlorinated Phenyl | Antibacterial, Anticancer | nih.govnih.govnih.gov |
| Kinase Inhibitors (e.g., Gefitinib) | Substituted Methoxybenzoate | Anticancer |
Significance in Agrochemical Development and Herbicide Research
In addition to its pharmaceutical applications, the chemical structure of this compound is highly relevant to the agrochemical industry, particularly in the development of herbicides.
Chlorinated derivatives of benzoic acid are the basis for several widely used herbicides. A prominent example is Dicamba (3,6-dichloro-2-methoxybenzoic acid), a selective herbicide used to control broadleaf weeds. This compound serves as a key intermediate or precursor in the synthesis of such crop protection agents. Its structure contains the core dichlorinated methoxybenzoate framework necessary for herbicidal activity.
The development of selective herbicides is crucial for modern agriculture, as it allows for the removal of unwanted vegetation without harming the desired crops. Herbicides based on the dichlorinated benzoic acid structure, such as Dicamba, are effective because they mimic plant hormones, leading to uncontrolled growth and eventual death in susceptible broadleaf plants. Grasses and cereal crops, however, often possess mechanisms to deactivate these herbicides, allowing them to remain relatively unharmed. By providing the essential chemical scaffold, intermediates like this compound contribute directly to the production of these targeted agricultural solutions, aiding in improved crop yields and more efficient weed management.
Research Applications Beyond Traditional Areas (e.g., in functional materials development)
While this compound is well-established as an intermediate in the pharmaceutical and agrochemical industries, its application in other fields, such as functional materials development, is not extensively documented in current research literature. The presence of reactive sites—namely the ester functional group and the chlorinated aromatic ring—theoretically offers potential for polymerization or incorporation into novel materials. However, dedicated research exploring its use in the development of functional materials remains a potential area for future investigation.
Advanced Analytical and Spectroscopic Characterization Methods for Methyl 3,5 Dichloro 4 Methoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 3,5-dichloro-4-methoxybenzoate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C, detailed information about the molecular framework can be obtained.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Due to the symmetrical nature of this compound, a relatively simple spectrum is expected. Three distinct signals (singlets) are predicted:
A singlet for the two equivalent aromatic protons on the benzene (B151609) ring.
A singlet for the three protons of the methoxy (B1213986) group (-OCH₃).
A singlet for the three protons of the methyl ester group (-COOCH₃).
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. For this compound, six distinct signals are anticipated, corresponding to the different carbon atoms in the aromatic ring, the ester carbonyl group, the methoxy group, and the methyl ester group.
Predicted NMR Data for this compound ¹H NMR (Proton)
| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.9 - 8.1 | Singlet | 2H | Aromatic (C2-H, C6-H) |
| ~ 3.9 - 4.0 | Singlet | 3H | Methoxy (-OCH₃) |
¹³C NMR (Carbon)
| Predicted Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~ 165 | Ester Carbonyl (C=O) |
| ~ 155 | Aromatic (C4) |
| ~ 132 | Aromatic (C2, C6) |
| ~ 129 | Aromatic (C3, C5) |
| ~ 125 | Aromatic (C1) |
| ~ 61 | Methoxy (-OCH₃) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When subjected to infrared radiation, the covalent bonds within this compound vibrate at specific frequencies, resulting in a characteristic absorption spectrum. The key functional groups—ester, ether, aromatic ring, and carbon-chlorine bonds—produce distinct and identifiable peaks.
The most prominent absorptions expected in the IR spectrum include:
A strong C=O stretching vibration for the ester carbonyl group.
C-O stretching vibrations for both the ester and ether linkages.
C=C stretching vibrations characteristic of the aromatic ring.
C-Cl stretching vibrations in the fingerprint region.
Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group |
|---|---|---|
| ~ 1720 - 1740 | C=O Stretch | Ester |
| ~ 1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~ 1250 - 1300 | C-O Stretch | Aryl Ether |
| ~ 1100 - 1250 | C-O Stretch | Ester |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, the molecular weight is 235.06 g/mol . nih.gov
Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺). Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. The M⁺ peak will be observed at m/z 234 (both ³⁵Cl), the M+2 peak at m/z 236 (one ³⁵Cl and one ³⁷Cl), and the M+4 peak at m/z 238 (both ³⁷Cl), with an approximate intensity ratio of 9:6:1.
The molecular ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The analysis of these fragments provides valuable structural information. Common fragmentation pathways for this molecule include the loss of the methoxy radical (·OCH₃) or the methyl carboxylate radical (·COOCH₃). libretexts.org
Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Ion | Identity |
|---|---|---|
| 234, 236, 238 | [C₉H₈Cl₂O₃]⁺ | Molecular Ion (M⁺) |
| 203, 205, 207 | [M - OCH₃]⁺ | Loss of a methoxy radical |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC, Column Chromatography)
Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for determining the purity of the compound and for quantitative analysis. A common method for a compound of this nature would be reverse-phase HPLC (RP-HPLC). sielc.comsielc.com In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid like formic acid to ensure sharp peaks. sielc.comsielc.com The retention time of the compound under specific conditions is a reliable identifier.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used primarily to monitor the progress of chemical reactions and to quickly check the purity of a sample. chemcoplus.co.jp A silica (B1680970) gel plate typically serves as the stationary phase, and a mixture of solvents, such as hexane (B92381) and ethyl acetate, acts as the mobile phase. rsc.orgcdc.gov The compound's retention factor (Rf) value helps in its identification and in determining an appropriate solvent system for larger-scale purification.
Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. rsc.orgcdc.gov Similar to TLC, it typically employs silica gel as the stationary phase. The crude compound is loaded onto the top of the column, and a solvent system (eluent), often determined by prior TLC analysis, is passed through the column to separate the desired compound from impurities. rsc.orgcdc.gov
Computational and Theoretical Chemistry Studies on Methyl 3,5 Dichloro 4 Methoxybenzoate
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT studies)
No specific studies detailing DFT calculations for the electronic structure analysis of Methyl 3,5-dichloro-4-methoxybenzoate were identified. Such a study would typically involve calculations of the molecular geometry, frontier molecular orbital energies (HOMO-LUMO), and the distribution of electron density to understand the molecule's electronic characteristics and reactivity.
Molecular Modeling and Docking Studies of Derivatives to Predict Biological Interactions
There is no available research on molecular modeling and docking studies of this compound or its derivatives. These studies would be instrumental in predicting potential biological targets and understanding the interactions at a molecular level that could inform the design of new therapeutic agents.
Prediction of Reactivity, Mechanistic Pathways, and Conformational Analysis
Specific predictions of reactivity, mechanistic pathways, or detailed conformational analysis for this compound are not present in the searched literature. This type of computational work would provide insights into the molecule's stability, preferred shapes, and how it might behave in chemical reactions.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
